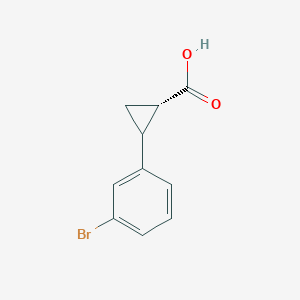

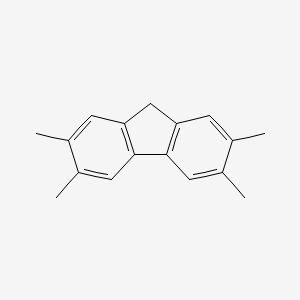

![molecular formula C6H10O2 B11717705 endo-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 89724-92-5](/img/structure/B11717705.png)

endo-7-Oxabicyclo[2.2.1]heptan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

endo-7-Oxabicyclo[2.2.1]heptan-2-ol: es un compuesto orgánico bicíclico con una estructura única que incluye un átomo de oxígeno que une dos átomos de carbono en un anillo de siete miembros. Este compuesto también se conoce como 1,4-epoxiciclohexano o 7-oxanorbornano. Es una molécula versátil que se utiliza en diversas reacciones químicas y tiene aplicaciones significativas en la investigación científica y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reacción de Diels-Alder: El método más común para sintetizar endo-7-Oxabicyclo[2.2.1]heptan-2-ol implica la reacción de Diels-Alder de furanos con dienófilos olefínicos o acetilénicos. Esta reacción es altamente estereoespecífica y puede producir compuestos enantioméricamente enriquecidos.

Métodos de producción industrial: Los métodos de producción industrial a menudo utilizan la reacción de Diels-Alder debido a su eficiencia y capacidad para producir grandes cantidades del compuesto con alta estereoespecificidad .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: El hidruro de litio y aluminio (LiAlH4) se utiliza comúnmente para reacciones de reducción.

Sustitución: El desplazamiento nucleofílico inducido por ácido y la apertura del puente etéreo inducida por base son métodos comunes.

Productos principales:

Oxidación: Cetonas y ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: El endo-7-Oxabicyclo[2.2.1]heptan-2-ol se utiliza como bloque de construcción quiral en la síntesis de productos naturales y compuestos bioactivos . También se emplea en el desarrollo de nuevas metodologías sintéticas y como reactivo en la síntesis orgánica.

Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluida su función como inhibidor de ciertas enzimas . También se utiliza en la síntesis de moléculas biológicamente activas.

Medicina: La investigación ha explorado el uso de derivados de this compound en el desarrollo de fármacos, particularmente por sus posibles propiedades antitumorales y antibióticas .

Industria: En el sector industrial, el compuesto se utiliza en la producción de polímeros y como intermedio en la síntesis de varios productos químicos .

Mecanismo De Acción

El mecanismo de acción del endo-7-Oxabicyclo[2.2.1]heptan-2-ol implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, ciertos derivados de este compuesto son conocidos por inhibir la calcineurina, una enzima regulada por calcio y calmodulina . Esta inhibición ocurre a través de la unión del compuesto al sitio activo de la enzima, impidiendo su función normal.

Comparación Con Compuestos Similares

Compuestos similares:

7-Oxabicyclo[2.2.1]heptano: Similar en estructura pero carece del grupo hidroxilo presente en endo-7-Oxabicyclo[2.2.1]heptan-2-ol.

Bicyclo[2.2.1]heptan-2-ol: Estructura bicíclica similar pero sin el puente de oxígeno.

1,4-Epoxiciclohexano: Otro nombre para 7-Oxabicyclo[2.2.1]heptano, destacando su naturaleza epoxi.

Singularidad: El this compound es único debido a su estereoquímica específica y la presencia tanto de un puente de oxígeno como de un grupo hidroxilo. Esta combinación de características lo convierte en un compuesto valioso en la síntesis estereoespecífica y en diversas reacciones químicas .

Propiedades

Número CAS |

89724-92-5 |

|---|---|

Fórmula molecular |

C6H10O2 |

Peso molecular |

114.14 g/mol |

Nombre IUPAC |

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5+,6+/m0/s1 |

Clave InChI |

DXJWCIYSWHNWHQ-KVQBGUIXSA-N |

SMILES isomérico |

C1C[C@@H]2[C@@H](C[C@H]1O2)O |

SMILES canónico |

C1CC2C(CC1O2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

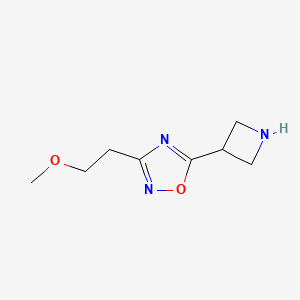

![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)

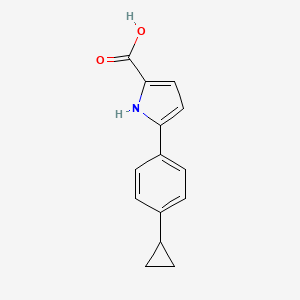

![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

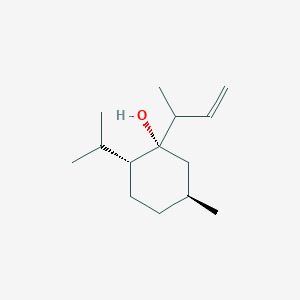

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)

![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)

![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)

![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)

![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)